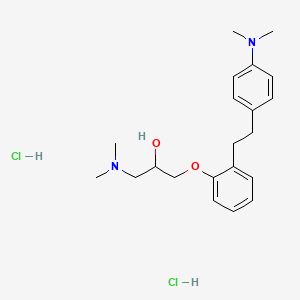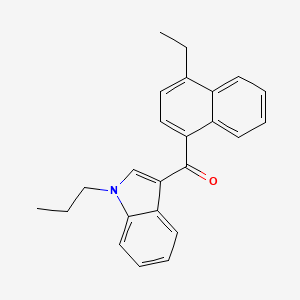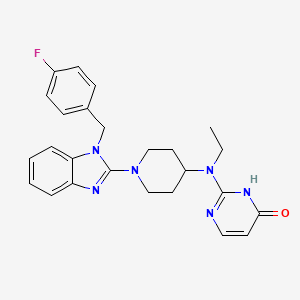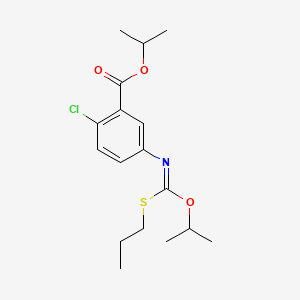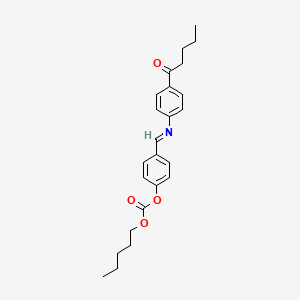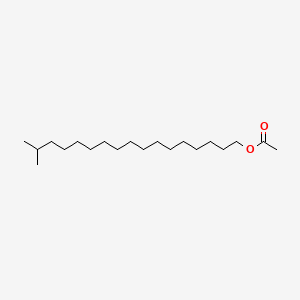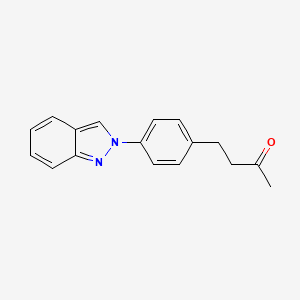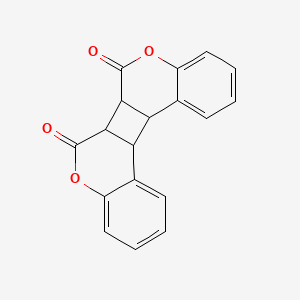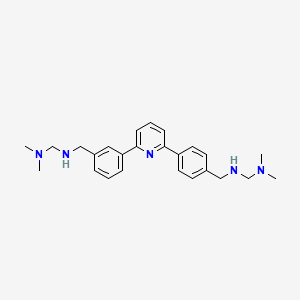
2,6-Bis(4'-(((2''-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is a complex organic compound with a unique structure that incorporates multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 4-(dimethylamino)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism of action of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Similar structure but with ethoxy groups instead of phenyl groups.
4-(Dimethylamino)pyridine: A simpler compound with a single dimethylamino group attached to the pyridine ring.
2-Picolylamine: Contains a pyridine ring with an aminomethyl group.
Uniqueness
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
特性
CAS番号 |
131407-85-7 |
|---|---|
分子式 |
C25H33N5 |
分子量 |
403.6 g/mol |
IUPAC名 |
N-[[4-[6-[3-[[(dimethylamino)methylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C25H33N5/c1-29(2)18-26-16-20-11-13-22(14-12-20)24-9-6-10-25(28-24)23-8-5-7-21(15-23)17-27-19-30(3)4/h5-15,26-27H,16-19H2,1-4H3 |
InChIキー |
ZWWFPWBUISSMGE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=C3)CNCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





